molecular formula C20H22N4 B14866028 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine

Cat. No.: B14866028
M. Wt: 318.4 g/mol
InChI Key: AWUARPNVYABWBW-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with pyridine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry techniques and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic rings.

    Reduction: Reduction reactions could target the nitrogen-containing groups, potentially converting them to amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(Pyridin-3-yl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, these compounds might be explored for their potential therapeutic effects, such as anti-inflammatory,

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

2-pyridin-3-yl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine

InChI

InChI=1S/C20H22N4/c1-2-8-18-17(7-1)20(22-10-13-24-11-3-4-12-24)14-19(23-18)16-6-5-9-21-15-16/h1-2,5-9,14-15H,3-4,10-13H2,(H,22,23)

InChI Key

AWUARPNVYABWBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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